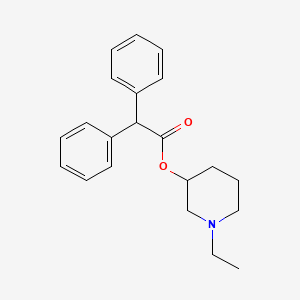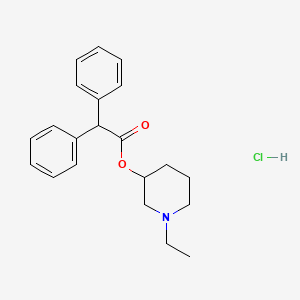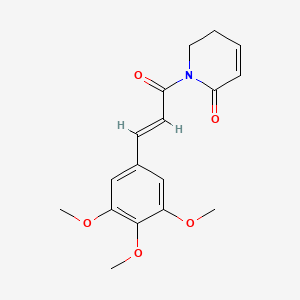
匹索替芬
描述
Pizotifen is a benzocycloheptene-based drug primarily used as a preventive measure to reduce the frequency of recurrent migraine headaches. It is also known by its trade name, Sandomigran. Pizotifen is a serotonin and tryptamine antagonist, which means it works by blocking the action of these substances in the brain .
科学研究应用
Pizotifen has a wide range of scientific research applications. In medicine, it is primarily used for the prophylactic management of migraines. It has also been studied for its potential antidepressant effects, which are independent of its antimigraine action. In biology, pizotifen has been used to study the role of serotonin and tryptamine in various physiological processes. Additionally, recent research has explored its potential use in cancer treatment, specifically in targeting the nuclear factor erythroid 2-related factor 2 (NRF2) pathway to induce ferroptosis in esophageal squamous cell carcinoma .
作用机制
Target of Action
Pizotifen primarily targets serotonin receptors , acting mainly at the 5-HT 2A and 5HT 2C receptors . It also exhibits minor antihistamine and anticholinergic activity . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, and sleep.
Mode of Action
Pizotifen acts as a serotonin antagonist , inhibiting the peripheral actions of serotonin and histamine . It prevents the binding of serotonin to its receptors, thereby blocking its effects . This inhibition leads to changes in the membrane permeability of cranial vessels and alters pain thresholds in migraines .
Biochemical Pathways
It is known that pizotifen inhibits the actions of serotonin and histamine, which are involved in various biochemical pathways, including pain perception and vascular regulation .
Pharmacokinetics
Pizotifen exhibits a bioavailability of 78% . It is primarily metabolized through glucuronidation , with N-glucuronide accounting for more than 50% of plasma and 60-70% of urinary excreted drug . The elimination half-life of Pizotifen is approximately 23 hours , and it is excreted as metabolites, with 18% in feces and 55% in urine .
Result of Action
Pizotifen’s action results in the reduction of the frequency and severity of vascular headaches, such as migraines . It has also been associated with increased ATP levels and decreased activation of caspase-3, leading to enhanced cell viability . Moreover, Pizotifen has potential antidepressant effects, which are independent of its antimigraine action .
生化分析
Biochemical Properties
Pizotifen acts predominantly as a serotonin antagonist, mainly at the 5-HT 2A and 5HT 2C receptors . It also exhibits weak anticholinergic, antihistamine, and antikinin actions . Pizotifen blocks the postsynaptic 5-HT2 receptors, as supported by antagonism of several direct agonists of 5-HT receptors . It is an antagonist at histamine H1 receptors, and is weakly anticholinergic .
Cellular Effects
Pizotifen has been shown to be effective in the prophylaxis of migraines, reducing the frequency and severity of vascular headaches . It exhibits weak sedative properties in mouse and monkey studies, as indicated by inhibition of locomotion and potentiation of barbiturates, without changes in cardiac or respiratory rates . In dogs, intravenous administration of pizotifen causes rapid hypotension but is reversed to normal within 30 minutes .
Molecular Mechanism
By blocking 5-HT receptors, pizotifen attenuates the signaling of serotonin in causing cranial vasoconstriction, as well as serotonin-enhanced platelet function and aggregation .
Temporal Effects in Laboratory Settings
Pizotifen exhibits weak sedative properties in mouse and monkey studies, as indicated by inhibition of locomotion and potentiation of barbiturates, without changes in cardiac or respiratory rates . Some patients receiving pizotifen treatment developed tolerance with the prolonged use of the drug .
Dosage Effects in Animal Models
In animal studies, Pizotifen exhibits weak sedative properties, as indicated by inhibition of locomotion and potentiation of barbiturates . In dogs, intravenous administration of pizotifen causes rapid hypotension but is reversed to normal within 30 minutes .
Metabolic Pathways
Pizotifen is extensively metabolized in the liver, primarily undergoing N-glucuronidation to form the main metabolite, N-glucuronide conjugate . N-glucuronide conjugate accounts for at least 50% of the plasma and 60-70% of the urinary-excreted radioactivity .
Transport and Distribution
The volume of distribution in an adult male is 833L for pizotifen and 70L for the N-glucuronide conjugate .
Subcellular Localization
Given its role as a serotonin antagonist, it is likely to be localized in the areas where serotonin receptors are abundant, such as the central nervous system .
准备方法
The synthesis of pizotifen involves several steps, starting with the preparation of the benzocycloheptene core. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ large-scale chemical reactors to ensure consistent quality and yield. Specific details about the reaction conditions and reagents used in the synthesis of pizotifen are proprietary and not widely disclosed in public literature .
化学反应分析
Pizotifen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pizotifen can lead to the formation of sulfoxides and sulfones, while reduction can yield the corresponding alcohols and amines .
相似化合物的比较
Pizotifen is often compared with other migraine prophylactic drugs such as propranolol, topiramate, valproic acid, cyproheptadine, and amitriptyline. Unlike these drugs, pizotifen has a unique benzocycloheptene structure, which contributes to its specific pharmacological profile. Other similar compounds include ketotifen, which shares a similar benzocycloheptene core but differs in its pharmacological effects and clinical applications .
属性
IUPAC Name |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADGNVRKBPQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023490 | |
| Record name | Pizotyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
| Record name | Pizotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
While the mechanism of action is not fully understood, it is proposed that pizotifen works by inhibiting the peripheral actions of serotonin and histamine in increasing the membrane permeability of cranial vessels and transudation of plasmakinin, while altering pain thresholds in migraines. By blocking 5-HT receptors, pizotifen attenuates the signalling of serotonin in causing cranial vasoconstriction, as well as serotonin-enhanced platelet function and aggregation. There is evidence that it also inhibits the peripheral actions of bradykinin. Pizotifen may inhibit serotonin reuptake by blood platelets, which affects the tonicity and decreases passive distension of extracranial arteries. The effects of pizotifen leading to appetite stimulation may be due to the drug acting at the metabolic level rather than a direct stimulation of the appetite centre. | |
| Record name | Pizotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15574-96-6 | |
| Record name | Pizotifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15574-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pizotyline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pizotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pizotyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pizotifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIZOTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BY8440V3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


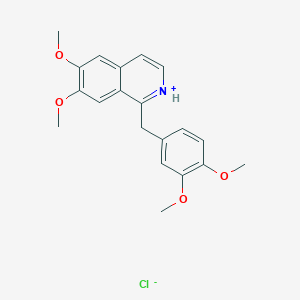
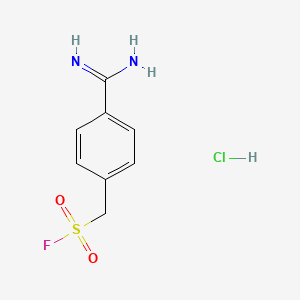
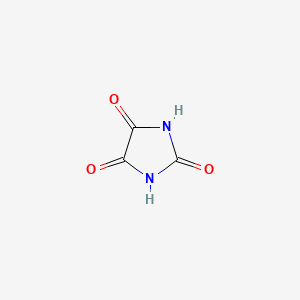

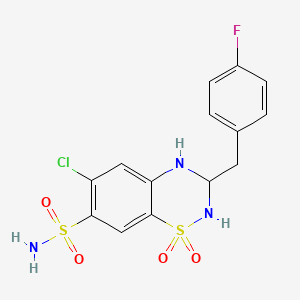
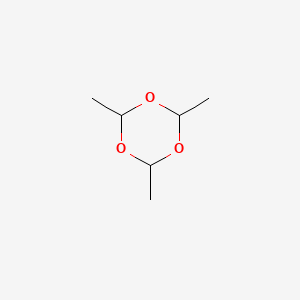
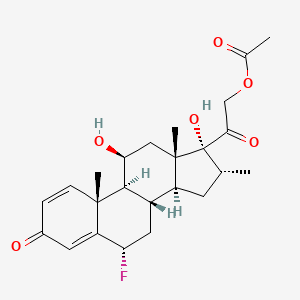
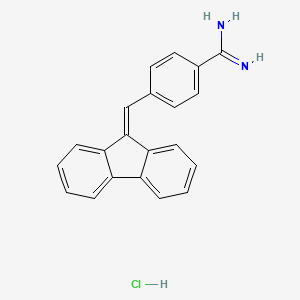
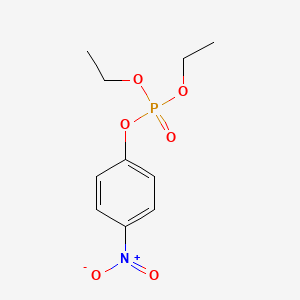
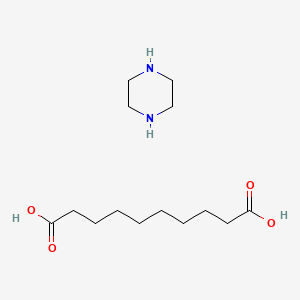
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)
